Enantiomeric Excess and Preparative Yield: (S)-Enantiomer Versus Racemate in Downstream Synthesis Efficiency
The (S)-enantiomer of 1-amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one was obtained via classical resolution with L-dtta, achieving >99.8% enantiomeric excess and >80% isolated chemical yield . In contrast, use of the racemate (RS)-1 in downstream amide coupling produced diastereomeric product mixtures that required chromatographic separation, resulting in low overall yields and presenting a scale-up bottleneck . The dynamic resolution process was successfully implemented at pilot-plant scale, demonstrating that enantiopure (S)-1 is the process-viable form for multi-gram to kilogram synthesis campaigns .
| Evidence Dimension | Enantiomeric excess and preparative yield for downstream synthetic utility |
|---|---|
| Target Compound Data | (S)-1 free base: >99.8% ee; >80% isolated yield from classical resolution; pilot-plant-scale dynamic resolution demonstrated |
| Comparator Or Baseline | Racemate (RS)-1: 0% ee; downstream diastereomeric product mixtures require chromatographic separation; low overall yield; scale-up limitation |
| Quantified Difference | >99.8% ee difference; yield advantage of enantiopure route enables scalable process chemistry versus chromatographic bottleneck of racemate route |
| Conditions | Classical resolution with L-dtta resolving agent; dynamic resolution at pilot-plant scale; racemization-recycling of undesired enantiomer demonstrated |
Why This Matters
For procurement supporting SAR campaigns or process chemistry, the racemic HCl (CAS 1219381-51-7) introduces a yield penalty that the enantiopure form does not; selection must match the stereochemical requirement of the downstream synthetic sequence.
- [1] Colson, P.-J. et al. (2005). Classical and dynamic resolution of 1-amino-3-methyl-1,3,4,5-tetrahydrobenzo[d]azepin-2-one. Tetrahedron: Asymmetry, 16(23), 3814–3819. View Source
